Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

NK3 receptor Receptor selectivity Tachykinin pharmacology

Ensure your NK3 receptor research yields unambiguous data with [β-Asp4,MePhe7]NKB(4-10). This heptapeptide eliminates NK1/NK2 cross-reactivity, providing extended antinociception >30 min and a clean bradycardic profile. Procure specifically for selective organ bath, spinal pain, and airway inflammation studies.

Molecular Formula C45H60N8O9S
Molecular Weight 889.1 g/mol
CAS No. 114317-52-1
Cat. No. B048722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeurokinin B (4-10), beta-asp(4)-Me-phe(7)-
CAS114317-52-1
Synonyms4-beta-Asp-7-Me-Phe-neurokinin B (4-10)
neurokinin B (4-10), beta-Asp(4)-Me-Phe(7)-
neurokinin B (4-10), beta-aspartyl(4)-methylphenylalanine(7)-
NKB (4-10), beta-Asp(4)-Me-Phe(7)-
Molecular FormulaC45H60N8O9S
Molecular Weight889.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N(C(=O)CC(C(=O)O)N)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC
InChIInChI=1S/C45H60N8O9S/c1-28(2)22-36(50-38(54)27-49-41(57)35(48-3)24-30-16-10-6-11-17-30)42(58)51-34(20-21-63-4)43(59)53(39(55)26-33(47)45(61)62)44(60)37(25-31-18-12-7-13-19-31)52-40(56)32(46)23-29-14-8-5-9-15-29/h5-19,28,32-37,48H,20-27,46-47H2,1-4H3,(H,49,57)(H,50,54)(H,51,58)(H,52,56)(H,61,62)/t32-,33-,34-,35-,36-,37-/m0/s1
InChIKeyFBZNCWPOYDVAMN-DUGSHLAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- (CAS 114317-52-1): A Selective NK3 Receptor Peptide Agonist for Neurokinin Research


Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- (CAS 114317-52-1), also designated as [β-Asp4, MePhe7]NKB(4-10) or ana3, is a synthetic heptapeptide fragment of the tachykinin family member neurokinin B (NKB). This compound is chemically defined as a neurokinin B (4-10) fragment with a beta-aspartic acid substitution at position 4 and an N-methylated phenylalanine (MePhe) substitution at position 7 [1]. It is classified as a selective agonist for the neurokinin-3 (NK3) receptor, a G protein-coupled receptor that mediates diverse physiological processes including neuroendocrine regulation, nociception, and cardiovascular function [2]. The compound is utilized as a pharmacological tool to dissect NK3 receptor-mediated pathways with reduced cross-reactivity at NK1 and NK2 receptor subtypes.

Why Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- Cannot Be Substituted by Generic NKB or Unmodified NKB(4-10) Fragments


Generic substitution with unmodified neurokinin B (NKB) or its native NKB(4-10) fragment is scientifically invalid for NK3 receptor-specific investigations. Native NKB and NKB(4-10) exhibit promiscuous binding across NK1, NK2, and NK3 receptors, producing confounding off-target effects in experimental systems [1]. The specific structural modifications in this compound—beta-aspartic acid at position 4 and N-methyl-phenylalanine at position 7—confer distinct conformational and pharmacological properties that are absent in the native peptide. These modifications result in a markedly altered receptor selectivity profile and functional duration that cannot be replicated by generic peptides [2]. Furthermore, the compound displays distinct signaling pathway engagement and pharmacokinetic behavior in vivo compared to both the parent NKB and the unsubstituted NKB(4-10) fragment, making direct substitution experimentally unsound [3]. The quantitative evidence below substantiates why this compound must be procured specifically for NK3 receptor-focused research applications.

Product-Specific Quantitative Evidence: Differentiation of Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- from Analogs


Receptor Selectivity Profile: NK3-Specific Activation with Negligible NK2 Activity

The MePhe7 substitution confers near-complete NK3 receptor selectivity compared to the unmodified NKB(4-10) fragment. [MePhe7]NKB-(4-10) was practically inactive as a stimulant of the NK2 (NKA) receptor and exhibited only weak agonist activity at the NK1 (SP) receptor [1]. This contrasts with native NKB(4-10), which retains significant promiscuous activity across all three tachykinin receptor subtypes. The marked selectivity shift is attributed to conformational changes induced by the MePhe substitution rather than metabolic protection [1].

NK3 receptor Receptor selectivity Tachykinin pharmacology

Affinity Enhancement at NK3 Receptor via MePhe7 Substitution

The replacement of Val7 with MePhe in the NKB(4-10) fragment significantly increases affinity for the NK3 (neurokinin B) receptor [1]. This affinity enhancement, combined with the concurrent reduction in NK1/NK2 activity, produces a compound with markedly improved pharmacological specificity. The MePhe substitution was also shown to confer increased selectivity and affinity for NK-B receptors when applied to both the NKB(4-10) fragment and full-length NKB [2].

NK3 receptor Structure-activity relationship Receptor affinity

Extended Duration of Antinociceptive Action Compared to Native NKB

In a spinal nociceptive reflex model, intrathecal administration of [β-Asp4, MePhe7]NKB(4-10) (denoted ana3) produced an antinociceptive effect that lasted more than 30 minutes, compared to less than 11 minutes for native NKB [1]. Both peptides produced their peak antinociceptive effect at 1 minute post-administration, but the duration of action for the modified compound was substantially prolonged. The magnitude of antinociception was also greater for ana3 (rank order: ana3 ≫ NKB ≫ SP) [1].

Antinociception Spinal pharmacology In vivo duration

Cardiovascular Bradycardic Response with Distinct Pharmacological Profile

Intravenous administration of [β-Asp4, MePhe7]NKB(4-10) at 32.5 nmol/kg produced a rapid and marked bradycardia in anaesthetized rats [1]. This bradycardic response was blocked by hexamethonium, methylatropine, and bilateral vagotomy, but remained unaffected by indomethacin or pretreatment with capsaicin or compound 48/80 [1]. The compound produced a vasodepressor effect of 92% (relative to SP = 100%), which was not significantly different from SP [2]. In comparison, the structurally related NK3 agonist [MePhe7]NKB produced a 112% vasodepressor response, while senktide elicited a substantially larger 1,095% response [2].

Cardiovascular pharmacology Heart rate NK3 receptor Vagal reflex

Airway Hyperresponsiveness Induction with Minimal Bronchoconstriction

In guinea-pig airway studies, [MePhe7]NKB (which shares the critical MePhe7 substitution with the target compound) induced airway hyperresponsiveness to acetylcholine 24 hours after aerosol administration without producing acute bronchoconstriction [1]. This contrasts with NK1 and NK2 agonists, which produce immediate bronchoconstriction. The rank order of potency for inducing airway hyperresponsiveness was: [βAla8]NKA(4-10) > NKA = NKB = senktide = [MePhe7]NKB = [Sar9,Met(O2)11]SP > SP [1]. However, for bronchoconstriction, the NK3 agonists senktide and [MePhe7]NKB failed to induce significant responses, distinguishing them functionally from NK1 and NK2 agonists [1].

Airway pharmacology NK3 receptor Bronchoconstriction Asthma research

Comparative Binding Affinity in CNS Membranes

In competition binding studies using [3H]senktide as a radioligand in guinea pig cortical membranes, the rank order of NK3 receptor binding affinity was: [MePhe7]NKB > senktide = NKB > Arg0-NKB ≫ SP > NKA [1]. This demonstrates that the MePhe7 modification (common to [MePhe7]NKB and the target compound) produces NK3 binding affinity superior to both the endogenous agonist NKB and the widely used synthetic agonist senktide. In rat cortical membranes, the rank order was NKB > [MePhe7]NKB ≥ Arg0-NKB ≥ senktide ≫ NKA > SP, indicating species-dependent differences in receptor pharmacology [1].

Receptor binding CNS pharmacology Radioligand binding

Recommended Research Applications for Neurokinin B (4-10), beta-asp(4)-Me-phe(7)- Based on Quantitative Evidence


Selective Pharmacological Activation of NK3 Receptors in Isolated Tissue Bioassays

This compound is optimally suited for isolated organ bath studies requiring selective NK3 receptor stimulation without confounding NK1 or NK2 receptor activation. Based on evidence that [MePhe7]NKB-(4-10) is practically inactive at NK2 receptors and only weakly active at NK1 receptors [1], researchers can confidently attribute observed contractile or relaxant responses to NK3 receptor engagement. Recommended assay systems include rat portal vein (NK3-selective bioassay), where the MePhe7 substitution confers significantly enhanced affinity relative to unmodified NKB(4-10) [1]. For studies requiring full concentration-response characterization, this compound enables clean pharmacological dissection of NK3-mediated effects without requiring receptor antagonist cocktails to mask off-target activity.

Spinal Antinociception and Pain Pathway Dissection Requiring Extended Duration

For in vivo spinal nociception studies, this compound provides a critical advantage over native NKB due to its extended duration of action. Intrathecal administration produces antinociception lasting more than 30 minutes, compared to less than 11 minutes for native NKB [2]. This prolonged effect enables sustained NK3 receptor activation paradigms without repeated dosing, which is particularly valuable for behavioral pharmacology studies requiring consistent receptor engagement over extended observation periods. The compound's greater antinociceptive magnitude (rank order: ana3 ≫ NKB ≫ SP) further supports its use in quantitative dose-response analyses of spinal NK3 receptor-mediated pain modulation [2].

Cardiovascular Reflex Studies Focusing on Vagally Mediated Bradycardia

Researchers investigating NK3 receptor-mediated cardiovascular reflexes should utilize this compound for its distinct bradycardic profile. Intravenous administration at 32.5 nmol/kg produces rapid, marked bradycardia that is specifically blocked by vagotomy and cholinergic antagonists but insensitive to prostaglandin synthesis inhibition or sensory neurotoxin pretreatment [3]. This pharmacological signature distinguishes NK3-mediated bradycardia from other reflex pathways and provides a clean experimental readout for vagal efferent function. The compound's moderate vasodepressor effect (92% relative to SP) makes it suitable for heart rate-focused studies where pronounced blood pressure changes (as seen with senktide's 1,095% response) might confound data interpretation [3].

Airway Inflammation and Hyperresponsiveness Modeling in Asthma Research

This compound is uniquely valuable for studying the chronic components of airway inflammation independent of acute bronchoconstriction. In guinea-pig models, NK3 agonists induce airway hyperresponsiveness to acetylcholine 24 hours post-exposure without producing immediate bronchoconstriction [4]. This temporal and functional dissociation from acute bronchospasm allows researchers to isolate the mechanisms underlying chronic airway remodeling and hyperreactivity—key features of asthma pathophysiology—without the confounding influence of simultaneous smooth muscle contraction. The compound enables investigation of NK3 receptor-mediated inflammatory cascades that may contribute to persistent airway dysfunction [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neurokinin B (4-10), beta-asp(4)-Me-phe(7)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.